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Compound of Interest

Compound Name: 2,6-Difluoroanisole

Cat. No.: B1301606

Compound of Interest

e Compound Name: 2,6-Difluoroanisole

e Synonyms: 1,3-Difluoro-2-methoxybenzene

e CAS Number: 437-82-1

e Molecular Formula: C7HeF20

e Molecular Weight: 144.12 g/mol
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Structure:

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Difluoroanisole, a fluorinated aromatic ether valuable as a building block in the synthesis of
pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms
flanking the methoxy group imparts unique electronic properties and conformational
constraints, making detailed spectroscopic analysis crucial for its application in complex
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molecular design. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for its spectral characteristics.

While a complete, publicly available, and verified experimental dataset for 2,6-Difluoroanisole
is not readily accessible, this guide presents a combination of data from available sources and
predicted values based on established spectroscopic principles. The experimental protocols
provided are standardized methodologies suitable for the analysis of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of
2,6-Difluoroanisole.

Table 1: *H NMR Data for 2,6-Difluoroanisole (Predicted)

Chemical Shift (8) ppm Multiplicity Assighment
~7.1-7.3 m Aromatic CH (H-4)
~6.9-7.0 t Aromatic CH (H-3, H-5)
~3.9 S Methoxy (OCHs)

Solvent: CDCIs, Frequency:
400 MHz. Predictions are
based on the analysis of
similar substituted aromatic

compounds.

Table 2: 33C NMR Data for 2,6-Difluoroanisole
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Chemical Shift (8) ppm Assighment
153.2 (dd, J=246.1, 8.1 Hz) C-F (C-2, C-6)
125.7 (t, J=10.9 Hz) C-H (C-4)

124.9 (t, J=17.5 Hz) C-OCHs (C-1)
112.0 (dd, J=20.0, 4.0 Hz) C-H (C-3, C-5)
62.1 Methoxy (OCHs)

Solvent: CDCIs. Data sourced from

SpectraBase.

Table 3: IR Absorption Data for 2,6-Difluoroanisole (Predicted & Typical)

Wavenumber (cm—?) Intensity Assignment

~3050 - 3100 Weak Aromatic C-H Stretch
~2960, 2840 Medium Aliphatic C-H Stretch (CHs)
~1620 - 1630 Strong C=C Aromatic Ring Stretch
~1470 - 1490 Strong C=C Aromatic Ring Stretch
~1250 - 1290 Strong Aryl-O Asymmetric Stretch
~1010 - 1050 Strong Aryl-O Symmetric Stretch
~1270 - 1300 Strong C-F Stretch

~780 - 820 Strong C-H Out-of-Plane Bend

Sample Preparation: Neat

liquid film.

Table 4. Mass Spectrometry Data for 2,6-Difluoroanisole (Predicted)
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miz Relative Intensity (%) Assighment

144 High [M]* (Molecular lon)
129 High [M-CHs]*

115 Moderate [M-CHO]*

101 Moderate [M-CHs-COJ*

75 Moderate [CeHs]*

lonization Method: Electron
Impact (El) at 70 eV.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR: A sample of 2,6-Difluoroanisole (approximately 5-10 mg for *H, 20-50 mg
for 13C) is dissolved in a deuterated solvent such as chloroform (CDCls, ~0.6 mL). The
solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher)
NMR spectrometer. For 33C NMR, proton decoupling is employed to simplify the spectrum.
Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

o Adrop of neat 2,6-Difluoroanisole is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in a
sample holder, and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer over a typical range of 4000-400 cm~1. A background spectrum of the clean,
empty plates is recorded prior to the sample analysis for baseline correction.

Mass Spectrometry (MS)

o Mass spectra are obtained using a mass spectrometer equipped with an electron impact (El)
ionization source. A small amount of the liquid sample is introduced into the high-vacuum
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source of the instrument, where it is vaporized and bombarded with a beam of high-energy
electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment
ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion to
generate the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,6-Difluoroanisole.

1. Sample Preparation
Prepare Liquid Sample
(Neat or in Solution)

2. Data A

cquisition

NMR Spectroscopy
(*H, 3C) IR Spectroscopy Mass Spectrometry

3. Data Analysis

Analyze Chemical Shifts, Analyze Absorption Bands
Couplings, Multiplicity (Functional Groups)

Analyze m/z Values

(Molecular Weight, Fragments)

Structural

Combine Data for
Structural Elucidation

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis of 2,6-Difluoroanisole.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Difluoroanisole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1301606#spectroscopic-data-of-2-6-difluoroanisole-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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